molecular formula C20H19N3O3S B2913839 N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 681268-23-5

N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No. B2913839
CAS RN: 681268-23-5
M. Wt: 381.45
InChI Key: CSSNVLUMBJOZKC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps. One possible synthetic route includes the coupling of 2,4-dimethylbenzenamine diazo with 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one . Further details on the specific synthetic procedures and conditions would require a deeper investigation of relevant literature.


Molecular Structure Analysis

The molecular structure of N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide consists of a benzamide core attached to a thienopyrazole moiety. The presence of the dioxido group and the dimethylphenyl substituent contributes to its unique properties .

Scientific Research Applications

1. Antibacterial and Antimicrobial Activity

Novel analogs related to the compound of interest have shown promising antibacterial activity, especially against pathogens like Staphylococcus aureus and Bacillus subtilis. These compounds were synthesized and their structures confirmed through various spectral data, indicating their potential as antibacterial agents at non-cytotoxic concentrations (Palkar et al., 2017).

2. Inhibition of Cancer Cell Metastasis

In the search for compounds that can inhibit cancer cell metastasis, certain derivatives have been synthesized and shown to inhibit cell growth, block angiogenesis, and induce apoptosis in breast cancer cells, highlighting their potential in cancer therapy (Wang et al., 2011).

3. Molecular Docking and DFT Studies

Compounds with similar structures have been evaluated for their antitumor activity and potential interactions with biological targets. These studies involve molecular docking and density functional theory (DFT) calculations to understand their interactions at the molecular level (Fahim & Shalaby, 2019).

4. Synthesis and Biological Evaluation

Research on derivatives has led to the synthesis of compounds with potential biological applications, including inhibition of specific enzymes like alkaline phosphatase and ecto-5′-nucleotidases. These studies open up possibilities for medicinal chemistry applications in drug discovery (Saeed et al., 2015).

5. Antioxidant Activities

Derivatives have been synthesized and screened for their antioxidant activities, showing that many compounds possess moderate to significant radical scavenging activity. This suggests their potential use in developing treatments for diseases caused by oxidative stress (Ahmad et al., 2012).

Safety and Hazards

  • Flammability and Explosibility : Not classified as highly flammable or explosive .

properties

IUPAC Name

N-[2-(2,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3S/c1-13-8-9-18(14(2)10-13)23-19(16-11-27(25,26)12-17(16)22-23)21-20(24)15-6-4-3-5-7-15/h3-10H,11-12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSSNVLUMBJOZKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

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